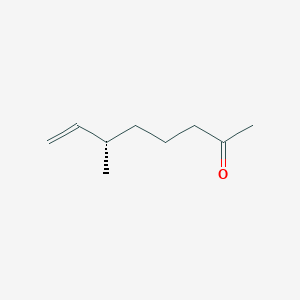
(6S)-6-Methyloct-7-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-Methyloct-7-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as (S)-(+)-6-Methyloct-7-en-2-one or (S)-(+)-Moskone. It is used in the fragrance industry as a flavoring agent due to its pleasant scent. However, recent scientific research has revealed its potential use in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of (6S)-6-Methyloct-7-en-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
(6S)-6-Methyloct-7-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function and memory in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6S)-6-Methyloct-7-en-2-one in lab experiments is its availability. It can be easily synthesized and is relatively inexpensive. Another advantage is its stability. It is stable under normal lab conditions and does not require special storage or handling. However, one limitation is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (6S)-6-Methyloct-7-en-2-one. One area of research is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a cognitive enhancer. Studies are needed to determine its mechanism of action and its effects on cognitive function in humans. Additionally, the antibacterial and antifungal properties of (6S)-6-Methyloct-7-en-2-one could be further explored for potential use in the development of new antibiotics.
Synthesemethoden
(6S)-6-Methyloct-7-en-2-one can be synthesized through various methods. One of the most common methods is the oxidation of (6S)-6-Methyloct-5-en-2-one using potassium permanganate or sodium hypochlorite. Another method involves the reaction of (6S)-6-Methyloct-5-en-2-one with hydrogen peroxide and a catalyst such as platinum or palladium. The yield of the synthesis method depends on the purity of the starting material and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(6S)-6-Methyloct-7-en-2-one has been studied for its potential use in various fields. In the field of medicine, it has been shown to have antibacterial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory agent. In the field of biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
CAS-Nummer |
151598-87-7 |
|---|---|
Produktname |
(6S)-6-Methyloct-7-en-2-one |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(6S)-6-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1 |
InChI-Schlüssel |
AQWAXHULODKDEJ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H](CCCC(=O)C)C=C |
SMILES |
CC(CCCC(=O)C)C=C |
Kanonische SMILES |
CC(CCCC(=O)C)C=C |
Synonyme |
7-Octen-2-one, 6-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



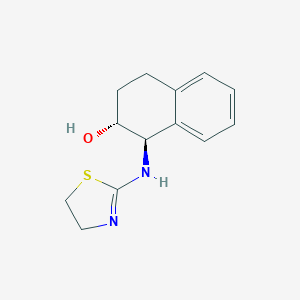
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

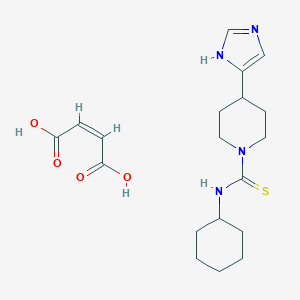
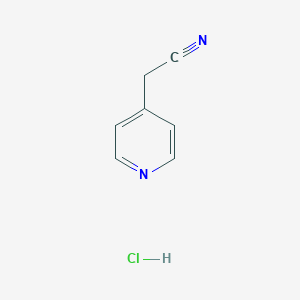
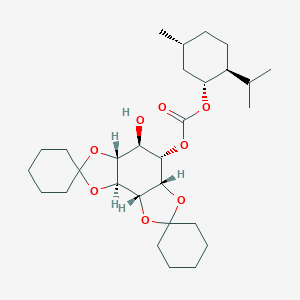



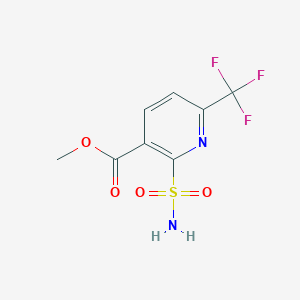
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)


![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)